(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid
Overview
Description
(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid is a heterocyclic compound that features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
Thiazolidine motifs, which are present in this compound, are known to have diverse biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities .
Mode of Action
Thiazolidine derivatives, which include this compound, are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiazolidine derivatives are known to influence a variety of biological pathways due to their diverse pharmacological properties .
Pharmacokinetics
Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
Thiazolidine derivatives are known to exhibit a range of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant effects .
Action Environment
The synthesis and activity of thiazolidine derivatives can be influenced by various factors, including the presence of catalysts and the use of green chemistry approaches .
Biochemical Analysis
Biochemical Properties
(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cyclin-dependent kinase 2 (CDK2), an enzyme that regulates the cell cycle. This compound acts as an inhibitor of CDK2, thereby modulating cell cycle progression . Additionally, this compound has been shown to interact with inducible nitric oxide synthase (iNOS), inhibiting its activity and reducing the production of nitric oxide, a molecule involved in inflammatory responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated anticancer activity by inducing apoptosis and inhibiting cell proliferation . It influences cell signaling pathways, such as the Wnt/β-catenin pathway, which is crucial for cell growth and differentiation . Furthermore, this compound affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of target proteins required for cell cycle progression . Additionally, this compound interacts with iNOS, inhibiting its enzymatic activity and reducing the production of nitric oxide . These interactions result in the modulation of cell signaling pathways and gene expression, ultimately influencing cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its biological activity, continuously inhibiting CDK2 and iNOS, leading to sustained effects on cell cycle regulation and inflammatory responses . The compound’s stability and activity may be influenced by factors such as pH, temperature, and the presence of other biomolecules .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anticancer activity and anti-inflammatory effects, without significant toxicity . At higher doses, toxic effects may be observed, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites may retain biological activity or be further metabolized and excreted from the body . The compound also interacts with cofactors such as NADPH, which are essential for its enzymatic metabolism . The metabolic pathways of this compound play a crucial role in determining its pharmacokinetics and overall biological effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution to specific cellular compartments . The compound’s localization and accumulation within cells are influenced by factors such as its chemical properties, the presence of transporters, and the cellular environment . Understanding the transport and distribution of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Additionally, this compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound influences its ability to modulate cellular processes and exert its biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiourea with α-haloacetic acid under basic conditions, leading to the formation of the thiazolidine ring. The reaction conditions often require controlled temperatures and pH to ensure the desired product yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and solvent choice can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: (2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbon adjacent to the sulfur atom.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alkoxides under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted thiazolidines .
Scientific Research Applications
(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Thiazolidine-2,4-dione: Another thiazolidine derivative with notable biological activities.
Thiazolidine-4-one: Known for its antimicrobial and anticancer properties.
Comparison: (2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other thiazolidine derivatives .
Properties
IUPAC Name |
2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3S/c6-5-7-4(10)2(11-5)1-3(8)9/h2H,1H2,(H,8,9)(H2,6,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUXBSJTQXUMSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(=O)N=C(S1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33176-41-9 | |
Record name | 2-Imino-4-oxythiazolyl-5-acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033176419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 33176-41-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57872 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 33176-41-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43634 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-IMINO-4-OXYTHIAZOLYL-5-ACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2MUW96L2Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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